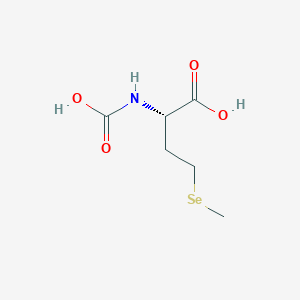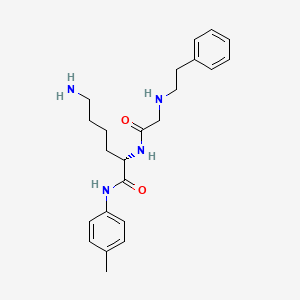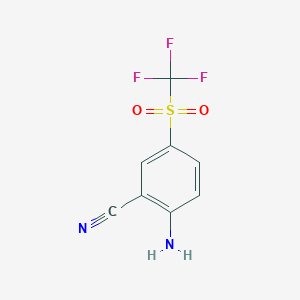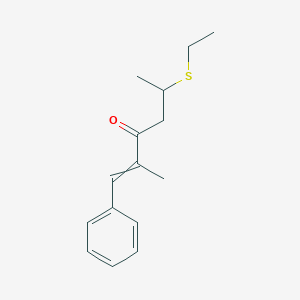![molecular formula C21H28O4 B14204011 Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl- CAS No. 847992-74-9](/img/structure/B14204011.png)
Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-: is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its benzene ring substituted with various functional groups, making it a subject of interest in organic chemistry and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. One common method involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation, Friedel-Crafts alkylation, and other methods that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nitrating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 5-[2-(4-hydroxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-
- Benzene, 5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-
- Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,2,3-trimethoxy-2-propyl-
Uniqueness
Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
847992-74-9 |
|---|---|
Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propylbenzene |
InChI |
InChI=1S/C21H28O4/c1-6-7-19-20(24-4)12-16(13-21(19)25-5)9-8-15-10-17(22-2)14-18(11-15)23-3/h10-14H,6-9H2,1-5H3 |
InChI Key |
DDVUJTFHAGZYBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1OC)CCC2=CC(=CC(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)

![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)

![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)


![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)


